![molecular formula C30H34F3N5O3 B11508361 1-(Adamantan-1-YL)-4-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carbonyl]piperazine](/img/structure/B11508361.png)
1-(Adamantan-1-YL)-4-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carbonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Adamantan-1-YL)-4-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carbonyl]piperazine is a complex organic compound that features a unique combination of adamantane, pyrazolo[1,5-A]pyrimidine, and piperazine moieties
Preparation Methods
The synthesis of 1-(Adamantan-1-YL)-4-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carbonyl]piperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-A]pyrimidine core, followed by the introduction of the adamantane and piperazine groups. Reaction conditions may include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of methoxy groups on the phenyl ring makes it susceptible to oxidation reactions, potentially forming quinones.
Reduction: The carbonyl group in the piperazine moiety can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Adamantan-1-YL)-4-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carbonyl]piperazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Industry: It may be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the adamantane group could enhance its ability to cross biological membranes, while the pyrazolo[1,5-A]pyrimidine core may interact with specific binding sites.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-A]pyrimidine derivatives and adamantane-containing molecules. Compared to these compounds, 1-(Adamantan-1-YL)-4-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carbonyl]piperazine is unique due to the combination of its structural features, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C30H34F3N5O3 |
|---|---|
Molecular Weight |
569.6 g/mol |
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone |
InChI |
InChI=1S/C30H34F3N5O3/c1-40-24-4-3-21(12-25(24)41-2)23-13-26(30(31,32)33)38-27(35-23)22(17-34-38)28(39)36-5-7-37(8-6-36)29-14-18-9-19(15-29)11-20(10-18)16-29/h3-4,12-13,17-20H,5-11,14-16H2,1-2H3 |
InChI Key |
CDRISLIZTXQXLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)N4CCN(CC4)C56CC7CC(C5)CC(C7)C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


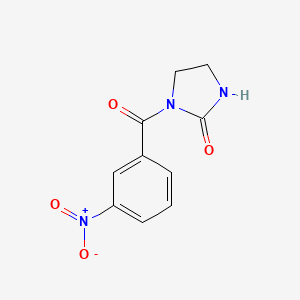
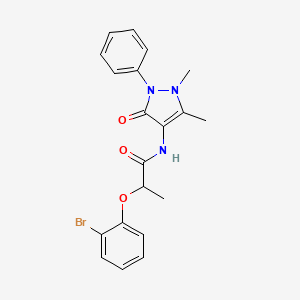
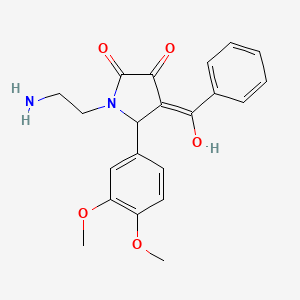
![7-(4-chlorophenyl)-8-(furan-2-ylmethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11508294.png)
![1,3-dimethyl-7-(3-{[(2E)-1-methylazepan-2-ylidene]amino}propyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11508319.png)
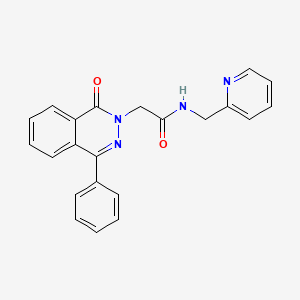

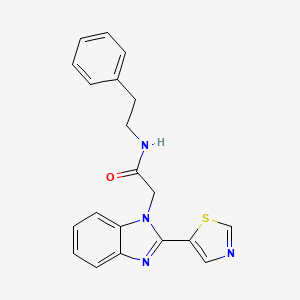
![10-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11508334.png)
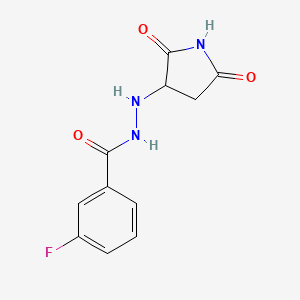
![(4-Ethoxy-3-nitrophenyl)(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone](/img/structure/B11508355.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile](/img/structure/B11508360.png)
![Ethyl 4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B11508366.png)
![N~2~-(pyridin-3-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]glycinamide](/img/structure/B11508372.png)
